Ethoxyacetic acid
Overview
Description
Ethoxyacetic acid, also known as 2-ethoxyacetic acid, is an organic compound with the molecular formula C4H8O3. It is a colorless to pale yellow liquid with a molecular weight of 104.10 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Ethoxyacetic acid is an organic compound with the molecular formula C4H8O3
Mode of Action
It is known that the compound is a metabolite of Ethylene Glycol Monoethyl Ether Acetate , suggesting that it may play a role in the metabolism of this compound
Biochemical Pathways
It is known that this compound is a metabolite of ethylene glycol monoethyl ether acetate , suggesting that it may be involved in the metabolic pathways of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble , suggesting that its action and stability may be influenced by the hydration status of the body. Additionally, the compound is combustible , indicating that it may be unstable under certain conditions, such as high temperatures or in the presence of fire
Biochemical Analysis
Biochemical Properties
Ethoxyacetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary enzymes that this compound interacts with is alcohol dehydrogenase. This enzyme catalyzes the oxidation of this compound to ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to this compound . These interactions are crucial for the metabolism and detoxification of this compound in the body.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress and inflammation . This can result in changes in cellular function and potentially lead to adverse effects on cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to and inhibit the activity of certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase . This inhibition can lead to the accumulation of this compound and its metabolites, which can have toxic effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . These metabolites can have different effects on cellular function, and their accumulation can contribute to the long-term effects of this compound exposure.
Long-term studies have demonstrated that continuous exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity . These findings highlight the importance of monitoring the temporal effects of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can lead to mild changes in cellular function, while higher doses can result in more severe toxic effects . These effects can include alterations in gene expression, disruptions in metabolic pathways, and damage to cellular structures.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its metabolism by alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes catalyze the oxidation of this compound to ethoxyacetaldehyde, which is further metabolized to this compound. This metabolic pathway is crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport processes . Once inside the cells, this compound can interact with transporters and binding proteins, which can influence its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization can be mediated by targeting signals and post-translational modifications that direct this compound to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxyacetic acid can be synthesized through the reaction of chloroacetic acid with ethanol in the presence of sodium ethoxide. The process involves the following steps :
- Dissolve metallic sodium in absolute ethanol to form sodium ethoxide.
- Slowly add a solution of chloroacetic acid in ethanol to the sodium ethoxide solution.
- Heat the mixture gently for ten minutes.
- Remove excess ethanol by distillation and cool the aqueous solution.
- Add concentrated hydrochloric acid to precipitate sodium chloride.
- Extract the filtrate with ether and distill under reduced pressure to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of ethylene glycol monoethyl ether with acetic acid, followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions: Ethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products:
Oxidation: Produces this compound derivatives.
Reduction: Yields ethoxyethanol.
Substitution: Forms various substituted this compound compounds.
Scientific Research Applications
Ethoxyacetic acid has several scientific research applications, including:
Toxicity Evaluation: Used to evaluate toxicity in embryonic stem cell tests in mice.
Biomarker: Serves as a biomarker of exposure to alkyl-substituted ethylene glycols and other aliphatic ethers.
Precursor: Acts as a precursor to prepare ethoxy-acetic acid ethoxymethyl ester.
Embryotoxicity Tests: Utilized in zebrafish embryotoxicity tests to study chemical toxicity during embryogenesis.
Comparison with Similar Compounds
Methoxyacetic Acid: Similar in structure but contains a methoxy group instead of an ethoxy group.
Propoxyacetic Acid: Contains a propoxy group, making it slightly larger in molecular size.
Butoxyacetic Acid: Contains a butoxy group, further increasing its molecular size.
Uniqueness: this compound is unique due to its specific applications in toxicity evaluation and as a biomarker. Its ability to act as a precursor for various derivatives also sets it apart from similar compounds .
Properties
IUPAC Name |
2-ethoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQDNOIGFBYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Record name | ETHOXYACETIC ACID | |
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DSSTOX Substance ID |
DTXSID7031294 | |
Record name | Ethoxyacetic acid | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxyacetic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] | |
Record name | ETHOXYACETIC ACID | |
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Boiling Point |
403 to 405 °F at 760 mmHg (NTP, 1992) | |
Record name | ETHOXYACETIC ACID | |
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Flash Point |
208 °F (NTP, 1992) | |
Record name | ETHOXYACETIC ACID | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | ETHOXYACETIC ACID | |
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Density |
1.1021 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ETHOXYACETIC ACID | |
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CAS No. |
627-03-2 | |
Record name | ETHOXYACETIC ACID | |
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Record name | Ethoxyacetic acid | |
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Record name | ETHOXYACETIC ACID | |
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